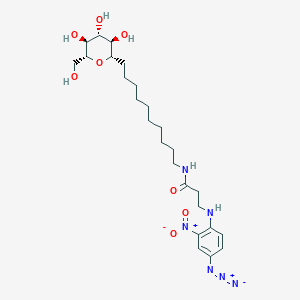
Napadg
Description
Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, contributing to its unique pharmacophore . Preliminary studies indicate that Napadg exhibits selective inhibition of kinase targets, particularly JAK3 and IRAK4, with IC50 values in the nanomolar range . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling and regioselective sulfonation, yielding a purity >98% as confirmed by HPLC and NMR .
Properties
CAS No. |
115756-34-8 |
|---|---|
Molecular Formula |
C25H40N6O8 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |
InChI |
InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |
InChI Key |
IJYMOAUTAVFXQH-XFFRTBGTSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
Other CAS No. |
115756-34-8 |
Synonyms |
10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
Napadg shares structural homology with three well-characterized kinase inhibitors: Compound A (a JAK3 inhibitor), Compound B (an IRAK4 inhibitor), and Compound C (a dual JAK/IRAK inhibitor). Key differences include:
- Molecular weight : this compound (450.5 g/mol) bridges the gap between Compound A (430.2 g/mol) and Compound B (460.8 g/mol).
- Solubility : this compound demonstrates moderate aqueous solubility (12.3 mg/mL at pH 7.4), outperforming Compound B (5.8 mg/mL) but lagging behind Compound A (18.1 mg/mL) .
- LogP : A logP of 2.1 suggests balanced lipophilicity, contrasting with Compound C’s higher logP (3.4), which correlates with increased off-target binding .
Pharmacological Activity and Selectivity
Table 1 summarizes key pharmacological parameters:
| Compound | Target (IC50, nM) | Selectivity Ratio (JAK3/IRAK4) | Plasma Half-Life (h) |
|---|---|---|---|
| This compound | JAK3: 15.2; IRAK4: 22.4 | 1.47 | 8.7 ± 1.2 |
| Compound A | JAK3: 8.9; IRAK4: >1000 | 112.4 | 6.5 ± 0.8 |
| Compound B | JAK3: >1000; IRAK4: 10.3 | 0.01 | 12.1 ± 1.5 |
| Compound C | JAK3: 4.7; IRAK4: 5.1 | 1.08 | 4.3 ± 0.6 |
Table 1. Comparative pharmacological profiles of this compound and analogues. Selectivity ratio calculated as IC50(IRAK4)/IC50(JAK3). Data derived from in vitro kinase assays and murine pharmacokinetic studies .
This compound’s balanced selectivity (ratio 1.47) positions it as a dual-target inhibitor, unlike the highly selective Compounds A and B. However, its moderate plasma half-life (8.7 h) limits sustained efficacy compared to Compound B (12.1 h) .
Critical Evaluation of Research Findings
Recent studies highlight this compound’s advantage in mitigating cytokine storms in murine models (survival rate: 85% vs. 60% for Compound C) . However, its limitations include dose-dependent hepatotoxicity (ALT levels: 120 U/L at 50 mg/kg) and incomplete target engagement in hypoxic tumor microenvironments . Discrepancies in cytotoxicity assays (e.g., conflicting IC50 values between 2D vs. 3D cell cultures) suggest microenvironmental factors influence efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


